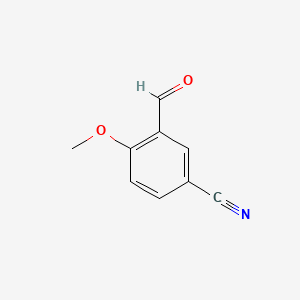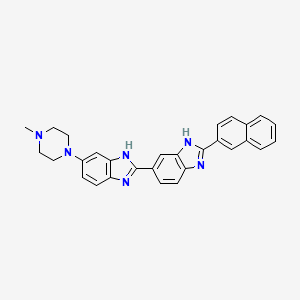![molecular formula C16H16N2O B1600679 1H-Pirrol, 2,2'-[(4-metoxifenil)metileno]bis- CAS No. 176446-62-1](/img/structure/B1600679.png)
1H-Pirrol, 2,2'-[(4-metoxifenil)metileno]bis-
Descripción general
Descripción
1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- is a five-membered heterocyclic hydrocarbon compound composed of a pyrrole ring and two phenyl groups. It is a versatile synthetic building block used in organic chemistry for a variety of syntheses. 1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis- is a valuable reagent in organic synthesis and has been used for a variety of applications such as the synthesis of heterocyclic compounds, organic dyes, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Síntesis de compuestos bioactivos
El compuesto se utiliza en la síntesis de compuestos bioactivos, particularmente ureas N, N'-diarílicas asimétricas . Estos compuestos son importantes en el diseño de fármacos anticancerígenos porque la unidad de urea es capaz de formar enlaces de hidrógeno con receptores biológicos . Los grupos NH son los donantes de enlaces de hidrógeno, mientras que el átomo de oxígeno de la urea es el aceptor .
Fármacos anticancerígenos
Las ureas N, N'-diarílicas asimétricas, que pueden sintetizarse utilizando este compuesto, se utilizan en la formulación de fármacos anticancerígenos aprobados por la FDA como Sorafenib (Nexavar ®) y Regorafenib (Stivarga ®) . Estos fármacos se utilizan para tratar el cáncer renal avanzado y el carcinoma hepatocelular .
Tratamiento de la esclerosis múltiple
Elubrixin, un compuesto sintetizado utilizando este compuesto, se encuentra en ensayos clínicos como un antagonista de CXCR2 penetrante en el SNC para el tratamiento de la esclerosis múltiple .
Tratamiento de la obesidad y la adicción
El compuesto también se utiliza en la síntesis de PSNCBAM-1, un modulador alostérico negativo del receptor cannabinoide 1 utilizado para tratar la obesidad y la adicción .
Efecto antitrombótico
La urea 1, sintetizada utilizando este compuesto, es el primer antagonista de P2Y 1 que proporciona un potente efecto antitrombótico oral con una leve responsabilidad hemorrágica en los modelos de trombosis y hemostasia en ratas .
Actividad antibiótica
El compuesto se utiliza en la síntesis de análogos de hexahidropirrolo [1,2- a ]pirazina-1,4-diona, que han mostrado un fuerte efecto contra bacterias gramnegativas .
Síntesis de derivados de pirrol
El pirrol es una unidad heterocíclica versátil que exhibe una amplia gama de acciones farmacológicas con un alto valor terapéutico . Este compuesto se utiliza como bloque de construcción fundamental para muchas moléculas biológicamente activas y ha despertado una atención significativa en los campos de la química medicinal y orgánica .
Química verde
Se hace especial hincapié en el uso de principios de química verde como métodos basados en disolventes verdes, métodos asistidos por microondas y métodos sin disolventes en la síntesis de pirroles . Este compuesto juega un papel crucial en estas vías sintéticas modernas que incluyen metales, nanomateriales y métodos catalizados heterogéneamente complejos para derivados de pirrol .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Its predicted properties include a melting point of 99 °c, a boiling point of 4557±450 °C, a density of 1182±006 g/cm3, and a pKa of 1701±050 . These properties can impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with L-type voltage-dependent calcium channels, inhibiting the influx of extracellular calcium ions and subsequently affecting myocardial contraction and vasodilation . Additionally, it may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to various biochemical processes.
Cellular Effects
The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the influx of calcium ions through L-type voltage-dependent calcium channels, leading to reduced myocardial contraction and vasodilation . These effects can have significant implications for cellular processes, such as muscle contraction, signal transduction, and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- involves its interactions with various biomolecules. This compound can bind to specific sites on enzymes and receptors, modulating their activity and function. For instance, its interaction with L-type voltage-dependent calcium channels results in the inhibition of calcium ion influx, affecting myocardial contraction and vasodilation . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential effects on cellular function and overall biological systems.
Dosage Effects in Animal Models
The effects of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating calcium ion influx and influencing myocardial contraction . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects of this compound is crucial for determining its safe and effective use in various applications.
Metabolic Pathways
1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with L-type voltage-dependent calcium channels can affect calcium ion metabolism, leading to changes in cellular function and overall metabolic regulation . Additionally, this compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence cellular processes.
Transport and Distribution
The transport and distribution of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- within cells and tissues are essential for understanding its overall effects. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells. Its distribution within tissues can affect its activity and function, contributing to its overall biological effects.
Subcellular Localization
The subcellular localization of 1H-Pyrrole, 2,2’-[(4-methoxyphenyl)methylene]bis- is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGLRBFZUOAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453115 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176446-62-1 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




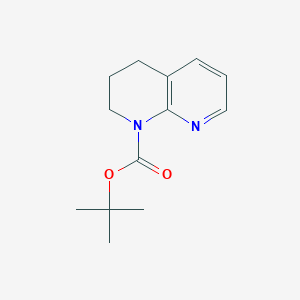
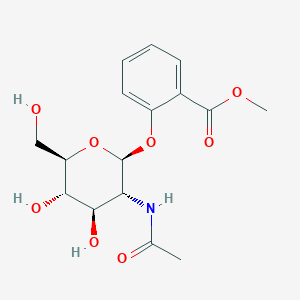
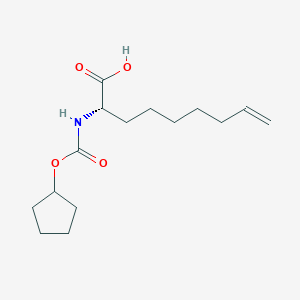
![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)
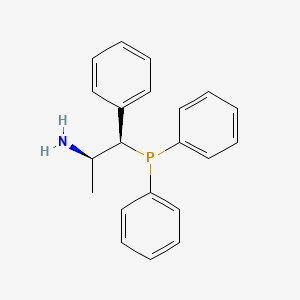
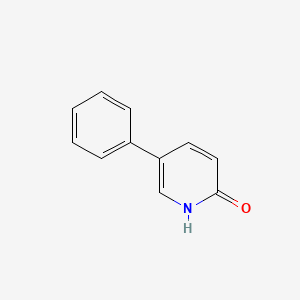
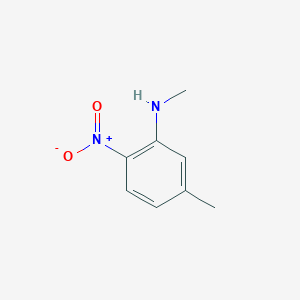
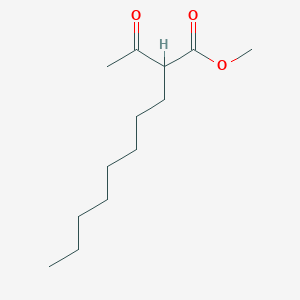
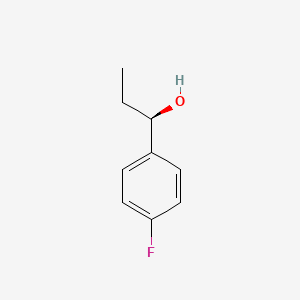
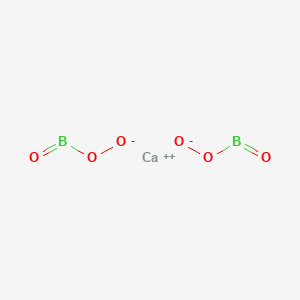
![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)
